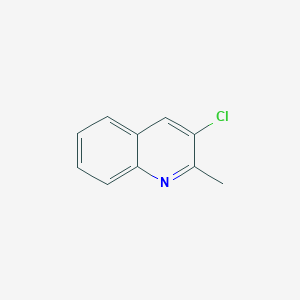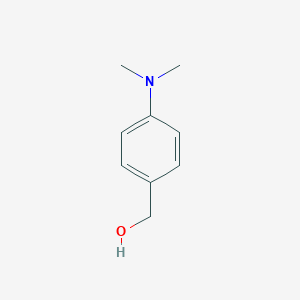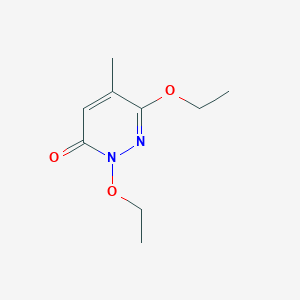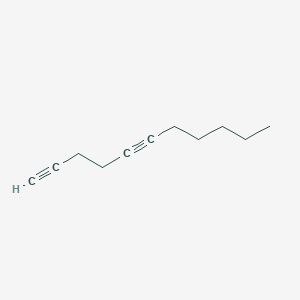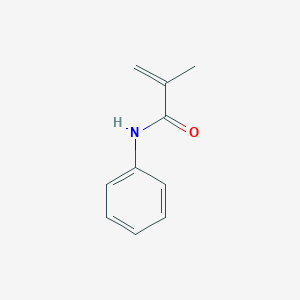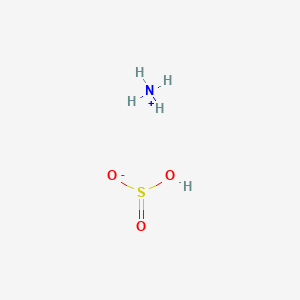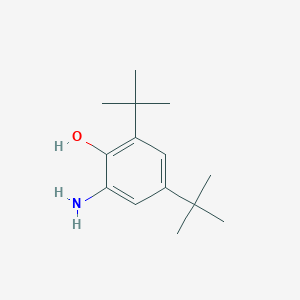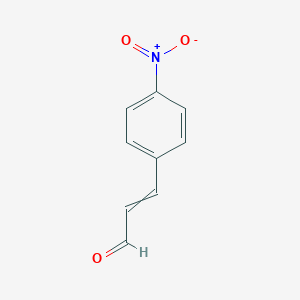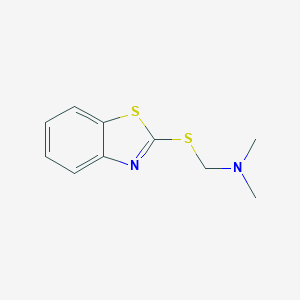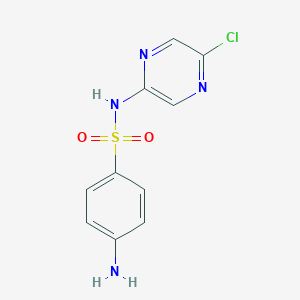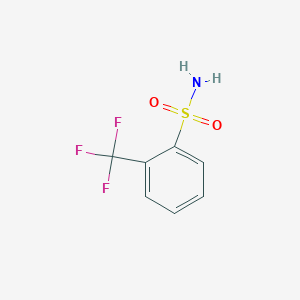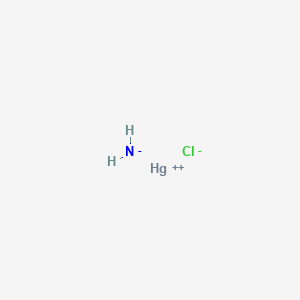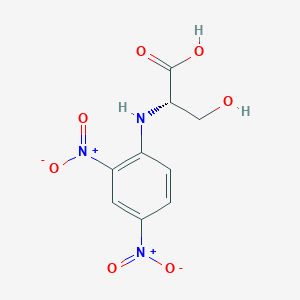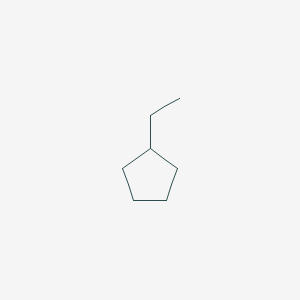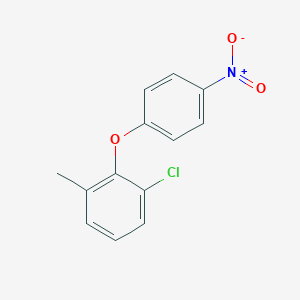
3-Chloro-2-(4-nitrophenoxy)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(4-nitrophenoxy)toluene is a chemical compound that has been widely used in scientific research for its unique properties. It is a white or yellowish powder that is soluble in organic solvents and has a molecular weight of 282.7 g/mol. This compound is also known by its chemical name, N-(3-chloro-4-nitrophenyl)-2-methylbenzenamine.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(4-nitrophenoxy)toluene is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It may also act as an inhibitor of certain enzymes in biochemical pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Chloro-2-(4-nitrophenoxy)toluene are not well documented. However, it is known to be toxic to certain organisms and can cause skin and eye irritation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chloro-2-(4-nitrophenoxy)toluene in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its toxicity and potential health hazards must be taken into consideration when handling and using this compound.
Direcciones Futuras
There are several future directions for research involving 3-Chloro-2-(4-nitrophenoxy)toluene. One direction is to explore its potential as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its mechanism of action and its potential as an enzyme inhibitor. Further studies are also needed to better understand the toxicity and potential health hazards associated with this compound.
In conclusion, 3-Chloro-2-(4-nitrophenoxy)toluene is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable starting material for the synthesis of various compounds. However, its potential health hazards must be taken into consideration when handling and using this compound. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-Chloro-2-(4-nitrophenoxy)toluene involves the reaction of 3-chloro-4-nitrophenol with 2-methylbenzenamine in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as chloroform or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-Chloro-2-(4-nitrophenoxy)toluene has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used to synthesize new pharmaceuticals, agrochemicals, and dyes. This compound has also been used as a reagent in organic synthesis reactions.
Propiedades
Número CAS |
1836-73-3 |
|---|---|
Nombre del producto |
3-Chloro-2-(4-nitrophenoxy)toluene |
Fórmula molecular |
C13H10ClNO3 |
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
1-chloro-3-methyl-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10ClNO3/c1-9-3-2-4-12(14)13(9)18-11-7-5-10(6-8-11)15(16)17/h2-8H,1H3 |
Clave InChI |
NQQNPPIIAMHQFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Otros números CAS |
1836-73-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



